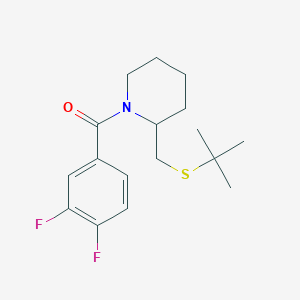
(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of related compounds, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone and its derivatives, involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, proceeding through amidation, Friedel-Crafts acylation, and hydration processes. These methods yield reasonable overall yields and provide insights into the structural identification of intermediates and target compounds through spectroscopic techniques like 1H NMR (Zheng Rui, 2010).
Antimicrobial Activity
Derivatives of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime have been synthesized and characterized, showing significant in vitro antibacterial and antifungal activities. This highlights their potential as antimicrobial agents, with some compounds demonstrating activity deserving of further research (L. Mallesha & K. Mohana, 2014).
Structural Studies and Theoretical Calculations
The structure of related compounds has been elucidated through single crystal X-ray diffraction, revealing specific conformations and intermolecular interactions. These studies are complemented by theoretical calculations, such as density functional theory (DFT), to optimize structural coordinates and evaluate molecular properties like the HOMO-LUMO energy gap and molecular electrostatic potential maps. Such comprehensive analyses contribute to understanding the molecular basis of their properties and reactivity (C. S. Karthik et al., 2021).
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and biochemical pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness .
Propiedades
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2NOS/c1-17(2,3)22-11-13-6-4-5-9-20(13)16(21)12-7-8-14(18)15(19)10-12/h7-8,10,13H,4-6,9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQSNIVYKXKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

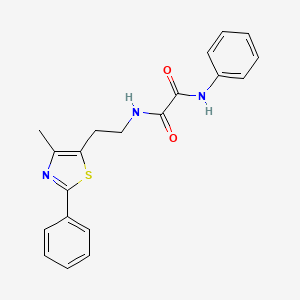

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)
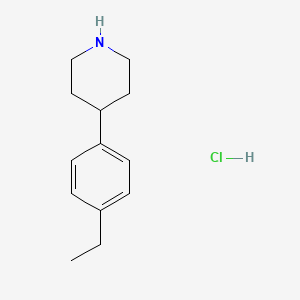

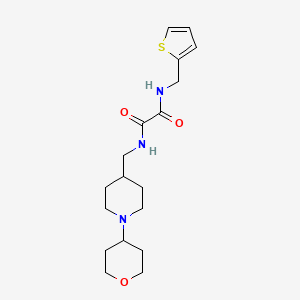
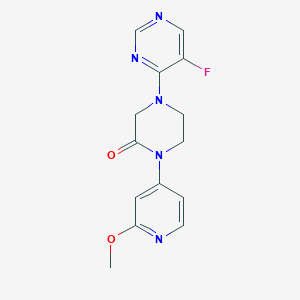

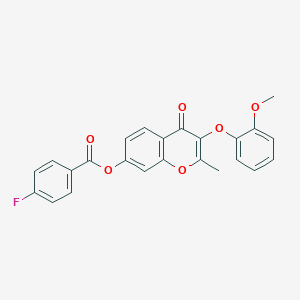
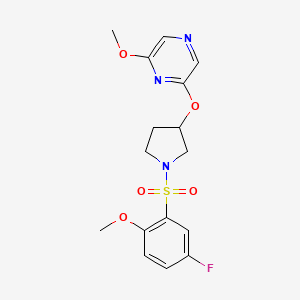
![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2398738.png)

![4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2398744.png)